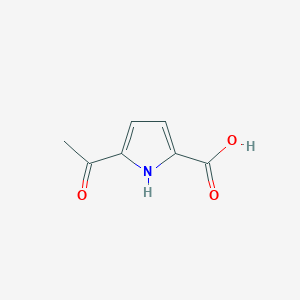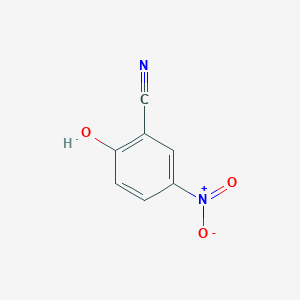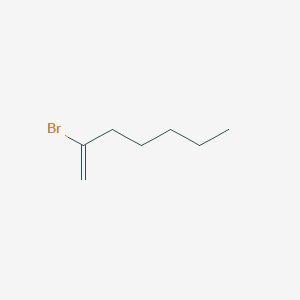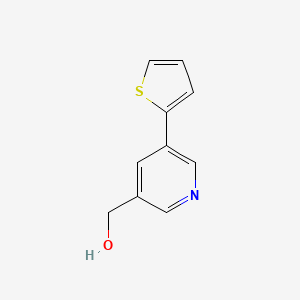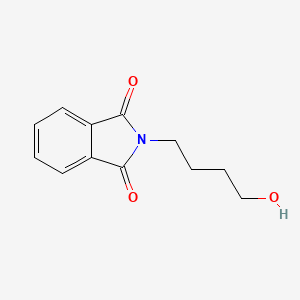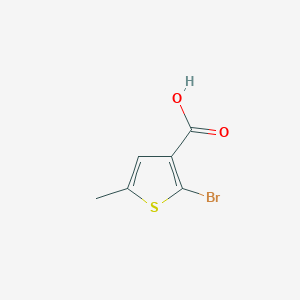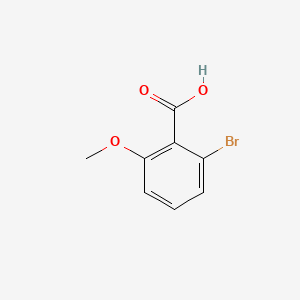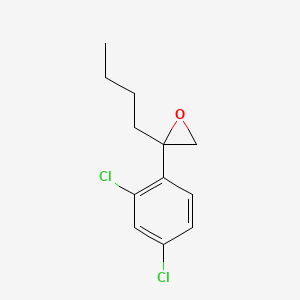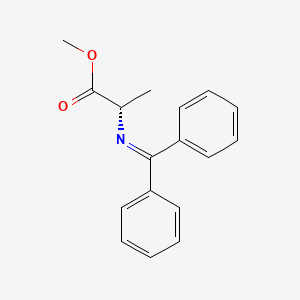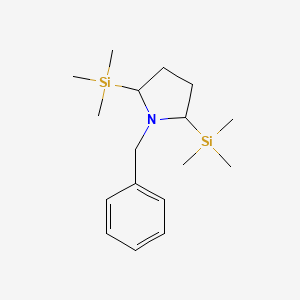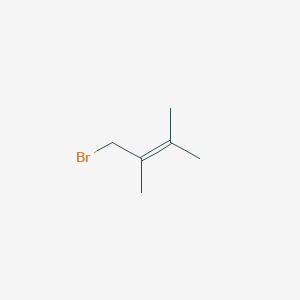
1-Bromo-2,3-dimethylbut-2-ene
Descripción general
Descripción
1-Bromo-2,3-dimethylbut-2-ene is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss 1-Bromo-2,3-dimethylbut-2-ene, they do provide insights into related brominated compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 1-Bromo-2,3-dimethylbut-2-ene.
Synthesis Analysis
The synthesis of brominated compounds similar to 1-Bromo-2,3-dimethylbut-2-ene often involves halogenation reactions. For instance, 3-Methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide were synthesized from cycloaddition products, which suggests that a similar approach could be used for synthesizing 1-Bromo-2,3-dimethylbut-2-ene . Additionally, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from commercially available hexafluoroacetone indicates that starting from commercially available compounds can be an effective strategy .
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial in determining their reactivity. X-ray diffraction (XRD) analysis has been used to determine the structure of brominated compounds, as seen in the study of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . This technique could potentially be applied to 1-Bromo-2,3-dimethylbut-2-ene to ascertain its molecular geometry and electron distribution, which are important for understanding its reactivity.
Chemical Reactions Analysis
Brominated compounds exhibit a range of reactivities depending on their structure. For example, the solvolysis rates of bromides like 1-methylcyclobut-2-enyl bromide have been studied, showing that electronic interactions within the molecule can affect reaction rates . The electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene with various nucleophiles has been explored, leading to substitution products or allylic rearrangements . These findings suggest that 1-Bromo-2,3-dimethylbut-2-ene could undergo similar reactions, with its reactivity influenced by the presence of the bromine atom and the electron-donating methyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The rate constants for solvolysis in aqueous ethanol for certain bromides have been correlated with analogous compounds, which could provide insights into the solubility and reaction kinetics of 1-Bromo-2,3-dimethylbut-2-ene . The bromination and subsequent reactions of various compounds, as well as their electrochemical behavior, have been studied, which can shed light on the potential reactivity and stability of 1-Bromo-2,3-dimethylbut-2-ene under different conditions .
Aplicaciones Científicas De Investigación
1. Catalysis and Surface Acidity Studies
1-Bromo-2,3-dimethylbut-2-ene has been used in studies investigating the acidic properties of solid acid catalysts. For instance, Dai et al. (2017) employed this compound in evaluating the Bronsted acidity of solid catalysts like HZSM-5 and Nb2O5 through isomerization reactions. These studies are crucial for understanding catalyst behavior in various industrial applications, including petrochemical processing and pharmaceutical synthesis (Dai et al., 2017).
2. Homogeneous Catalysis and Spectroscopic Analysis
The compound has been instrumental in studying homogeneous catalytic processes. Li et al. (2003) utilized it to investigate the hydroformylation process catalyzed by rhodium complexes. Spectroscopic techniques, such as FTIR, were used to analyze reaction intermediates and products, providing insights into the mechanistic aspects of catalysis (Li et al., 2003).
3. Photochemical Studies
Abou-Chahine et al. (2013) explored the photochemical properties of 1-Bromo-2,3-dimethylbut-2-ene. Their research focused on understanding the photoisomerization and photoinduced reactions in specific solvents, which is significant in developing light-driven chemical processes and materials (Abou-Chahine et al., 2013).
4. Chemical Synthesis and Characterization
The compound is also used in the synthesis and characterization of various chemical compounds. For example, Ramesh et al. (2020) conducted studies on bromo-based chalcone derivatives using spectroscopic and quantum chemistry methods, where derivatives of 1-Bromo-2,3-dimethylbut-2-ene played a crucial role (Ramesh et al., 2020).
5. Kinetic and Thermodynamic Studies
In research by Asheri et al. (2016), 1-Bromo-2,3-dimethylbut-2-ene was used to study the kinetics and synthesis of chromene derivatives, which are important in pharmaceuticals. This involved understanding the reaction mechanisms and thermodynamic parameters crucial for drug development (Asheri et al., 2016).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propiedades
IUPAC Name |
1-bromo-2,3-dimethylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZHDBSZUMAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456853 | |
| Record name | 1-bromo-2,3-dimethylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethylbut-2-ene | |
CAS RN |
5072-70-8 | |
| Record name | 1-bromo-2,3-dimethylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dimethylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



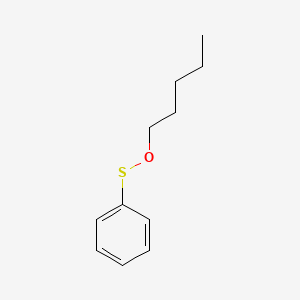
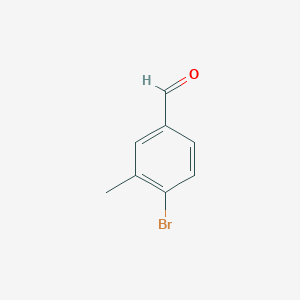
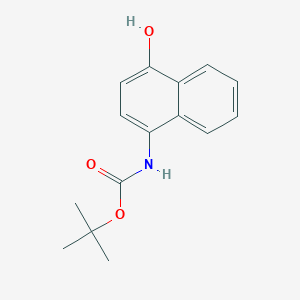
![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
